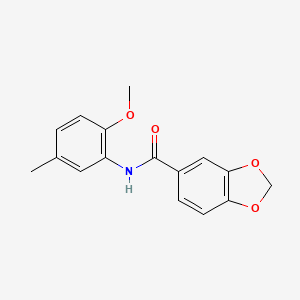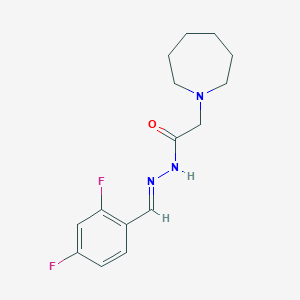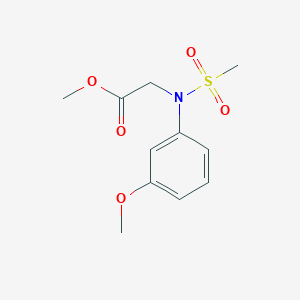
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide often involves complex organic reactions. For instance, the synthesis of similar benzodioxole derivatives has been achieved through methods like the 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent, demonstrating the intricacies involved in creating these molecules (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives, akin to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, can be characterized using techniques like X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the geometrical parameters and electronic properties of the molecules, providing insights into their reactivity and stability. For example, Demir et al. (2015) utilized X-ray single crystal diffraction and DFT to analyze a related molecule, highlighting the precision in determining molecular conformation and electronic characteristics (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzodioxole derivatives are diverse, reflecting their reactivity. The synthesis process and subsequent chemical reactions these compounds undergo, such as cyclization, esterification, and amidation, are crucial for modifying their chemical structure and enhancing their potential applications. For instance, Ikemoto et al. (2005) described a practical synthesis of a CCR5 antagonist highlighting the chemical versatility of such compounds (Ikemoto et al., 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide and its derivatives have been the focus of research due to their potential in synthesizing novel compounds with various biological activities. One study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of this compound in creating diverse molecular structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Potential
The benzodioxole group, a component of N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, is present in various endothelin receptor antagonists. This highlights its significance in the development of medications targeting specific receptor subtypes, as demonstrated in the development of endothelin antagonists (Tasker et al., 1997).
Material Science and Chemistry
In the field of materials science, the structure of compounds related to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, such as N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, has been studied for their novel organizational motifs. These compounds have potential applications in creating new modes of organization for materials like columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Medical Imaging and Diagnostics
Additionally, derivatives of this compound have been utilized in medical imaging. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used as a molecular imaging probe in positron emission tomography (PET) for assessing serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).
Antioxidant Properties
Research into the antioxidant properties of similar compounds, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, provides insights into the potential health benefits of these molecules. These properties are evaluated using both experimental techniques and computational methods, such as density functional theory (DFT) calculations (Demir et al., 2015).
Biological Activity
Further investigations into the biological activity of related compounds include studies on their antimicrobial properties. For instance, derivatives like 3-oxo-N-o-tolylbenzo[d]isothiazole-2(3H)-carboxamide have shown promising antimicrobial activity, indicating the potential for medical applications (Wang et al., 2012).
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-3-5-13(19-2)12(7-10)17-16(18)11-4-6-14-15(8-11)21-9-20-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUEZNGMWDACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide | |
CAS RN |
349122-48-1 |
Source


|
| Record name | N-(2-METHOXY-5-METHYLPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)
![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)

